![molecular formula C16H21NOS B2399478 Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1798515-82-8](/img/structure/B2399478.png)
Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s purpose or role, such as whether it’s used in any specific industries or research .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the types of reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves examining the compound’s structure at the molecular level. This can include studying its crystal structure, bond lengths and angles, and conformation .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity, the types of reactions it can participate in, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
- OTBN serves as a crucial building block for the synthesis of angiotensin receptor blockers (ARBs), including drugs like candesartan, irbesartan, losartan, tasosartan, and valsartan . These ARBs are commonly prescribed to manage hypertension, a condition characterized by elevated blood pressure. The classical methods for OTBN synthesis involve Pd-catalyzed and Ni-catalyzed Suzuki coupling reactions.
- The o-tolyl anion, responsible for rearrangement, can be generated through two competitive pathways: (i) a radical polar crossover route involving SET reduction of the initial benzylic radical formed via hydrogen atom abstraction by a triethylsilyl radical, and (ii) direct deprotonation of the o-tolyl methyl group by pentavalent silicate .
Antihypertensive Drug Synthesis
Rearrangement Mechanisms
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
cyclopropyl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c1-12-4-2-3-5-14(12)15-8-9-17(10-11-19-15)16(18)13-6-7-13/h2-5,13,15H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLZZQPSBSLTMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone |
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